6-amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one
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Overview
Description
6-amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of an amino group, a benzodioxole moiety, and a sulfanylidene group attached to a pyrimidinone core. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 6-amino-2-thioxo-1,2-dihydropyrimidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
6-amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-amino-2-thioxo-1,2-dihydropyrimidin-4-one: Shares the pyrimidinone core but lacks the benzodioxole moiety.
5-(1,3-benzodioxol-5-ylmethylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one: Similar structure but without the amino group.
Uniqueness
The uniqueness of 6-amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
64232-87-7 |
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Molecular Formula |
C12H10N4O3S |
Molecular Weight |
290.30 g/mol |
IUPAC Name |
6-amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H10N4O3S/c13-10-9(11(17)16-12(20)15-10)14-4-6-1-2-7-8(3-6)19-5-18-7/h1-4H,5H2,(H4,13,15,16,17,20) |
InChI Key |
PQCHANYBXQLADA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=C(NC(=S)NC3=O)N |
Origin of Product |
United States |
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